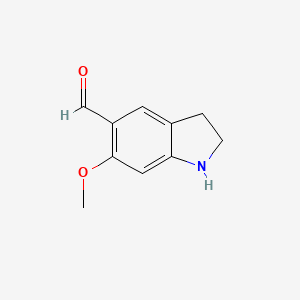

6-Methoxyindoline-5-carbaldehyde

Description

6-Methoxyindoline-5-carbaldehyde (CAS: Not explicitly provided in evidence) is an indoline derivative featuring a methoxy (-OCH₃) group at position 6 and a carbaldehyde (-CHO) group at position 5. Indoline, a saturated analog of indole, lacks aromaticity in its six-membered ring, which influences its electronic properties and reactivity compared to indole derivatives. However, direct physicochemical data (e.g., melting point, solubility) for this specific compound are absent in the provided evidence, necessitating inferences from structurally related analogs .

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.2 g/mol |

IUPAC Name |

6-methoxy-2,3-dihydro-1H-indole-5-carbaldehyde |

InChI |

InChI=1S/C10H11NO2/c1-13-10-5-9-7(2-3-11-9)4-8(10)6-12/h4-6,11H,2-3H2,1H3 |

InChI Key |

DZJZELZDDHZNMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CCNC2=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Methoxyindoline-5-carbaldehyde with structurally related indoline/indole derivatives, emphasizing substituent positions, functional groups, and inferred properties:

Key Comparisons

Core Structure Differences :

- Indoline vs. Indole : Indoline’s saturated ring reduces aromatic stabilization, increasing susceptibility to oxidation but improving solubility in polar solvents compared to indole derivatives .

- Substituent Position : The methoxy group at C6 in the target compound contrasts with C5 (e.g., 5-Methoxyindoline hydrochloride) or C7 (e.g., 7-Methoxyindole-3-carboxylic acid). Positional isomerism alters electronic effects: C6 methoxy in indoline may sterically hinder reactions at adjacent positions compared to C5 substitution .

Functional Group Reactivity: Carbaldehyde (-CHO): The aldehyde group in the target compound is highly electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation). This contrasts with the ester (-COOEt) in Ethyl 5-methoxyindole-2-carboxylate, which undergoes hydrolysis or aminolysis, or the glucuronide in 5-Hydroxy-6-methoxyindole glucuronide, which is metabolically stable . Hydrochloride Salts: 6-Methoxyindoline hydrochloride’s ionic nature enhances water solubility but limits utility in non-polar synthetic environments compared to the neutral carbaldehyde .

Synthetic Challenges :

- Regioselective synthesis of methoxy-substituted indolines/indoles is influenced by precursor substitution patterns. For example, cyclization of azidocinnamate esters () produces regioisomers dependent on methoxy positioning, suggesting that synthesizing the target compound may require optimized conditions to avoid byproducts .

Physicochemical Properties :

- While the target compound’s melting point is undocumented, analogs like 7-Methoxyindole-3-carboxylic acid (mp 199–201°C) suggest that carbaldehyde derivatives may exhibit lower melting points due to reduced hydrogen bonding compared to carboxylic acids .

- The glucuronide derivative () highlights how functional groups dictate bioavailability; the carbaldehyde’s reactivity may limit in vivo stability compared to glucuronides .

Research Implications and Gaps

- Pharmacological Potential: Indoline and indole derivatives are explored for antimicrobial and anticancer activity. The carbaldehyde group in 6-Methoxyindoline-5-carbaldehyde could serve as a reactive handle for derivatization into bioactive molecules, though its exact applications remain unstudied in the provided evidence.

- Data Limitations: Direct experimental data (e.g., NMR, HPLC purity) for the target compound are absent, underscoring the need for future characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.